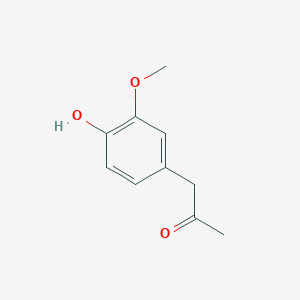











|
REACTION_CXSMILES
|
[C:1]1([O:11][CH3:12])[C:2](=[CH:4][CH:5]=[C:6]([CH:10]=1)[CH:7]=[CH:8][CH3:9])[OH:3].C(OC(=O)C)(=[O:15])C.C([O-])(=O)C.[Na+].S(=O)(O)[O-].[Na+]>C(O)(=O)C.C1(C)C=CC=CC=1>[CH3:9][C:8]([CH2:7][C:6]1[CH:5]=[CH:4][C:2]([OH:3])=[C:1]([O:11][CH3:12])[CH:10]=1)=[O:15] |f:2.3,4.5|
|


|
Name
|
|
|
Quantity
|
8.21 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C(O)=CC=C(C=CC)C1)OC
|
|
Name
|
|
|
Quantity
|
5.62 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
0.41 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
2.8 g
|
|
Type
|
reactant
|
|
Smiles
|
S([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
is heated at 100° C.-105° C. under nitrogen atmosphere for 2.5 hours
|
|
Duration
|
2.5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is cooled
|
|
Type
|
ADDITION
|
|
Details
|
diluted with 65 ml
|
|
Type
|
TEMPERATURE
|
|
Details
|
After heating at 50° C.-60° C. for 2-3 hours
|
|
Duration
|
2.5 (± 0.5) h
|
|
Type
|
CUSTOM
|
|
Details
|
to destroy excess peracetic acid
|
|
Type
|
ADDITION
|
|
Details
|
The entire mixture is mixed with 8 ml
|
|
Type
|
TEMPERATURE
|
|
Details
|
of 14% aqueous sulfuric acid, and is heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 12.5 hours
|
|
Duration
|
12.5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to ambient temperature
|
|
Type
|
CUSTOM
|
|
Details
|
the toluene layer is separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer extracted 3×20 ml
|
|
Type
|
WASH
|
|
Details
|
washed with saturated aqueous sodium sulfate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=O)CC1=CC(OC)=C(O)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 85.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |